Cas no 518318-22-4 (ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate)

ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate
- Oprea1_759248
- 518318-22-4
- Oprea1_727231
- AKOS024604157
- F1269-1396
- ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate
- ethyl 5-[butanoyl-(4-ethoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
- AQ-390/41639353
- ethyl 5-(N-((4-ethoxyphenyl)sulfonyl)butyramido)-2-methylbenzofuran-3-carboxylate
- ethyl 5-{butyryl[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
-
- インチ: 1S/C24H27NO7S/c1-5-8-22(26)25(33(28,29)19-12-10-18(11-13-19)30-6-2)17-9-14-21-20(15-17)23(16(4)32-21)24(27)31-7-3/h9-15H,5-8H2,1-4H3
- InChIKey: ZKKGZFYWNBGPLU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OCC)(N(C(CCC)=O)C1C=CC2=C(C(C(=O)OCC)=C(C)O2)C=1)(=O)=O
計算された属性
- 精确分子量: 473.15082337g/mol
- 同位素质量: 473.15082337g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 10
- 複雑さ: 772
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.6
- トポロジー分子極性表面積: 112Ų
ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1269-1396-10μmol |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-5μmol |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-10mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-5mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-2μmol |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-50mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-15mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-40mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-25mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1269-1396-2mg |
ethyl 5-[N-(4-ethoxybenzenesulfonyl)butanamido]-2-methyl-1-benzofuran-3-carboxylate |
518318-22-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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7. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
ethyl 5-N-(4-ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylateに関する追加情報
Ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate: A Comprehensive Overview
Ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate, identified by the CAS No. 518318-22-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is a derivative of benzofuran, a heterocyclic aromatic compound, and incorporates a sulfonyl group, which is known for its stability and reactivity in synthetic chemistry. The structure of this compound includes a benzofuran ring system substituted with ethyl groups and a sulfonyl amide moiety, making it a versatile molecule for further functionalization and exploration in drug discovery and material science.
The synthesis of ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate involves multi-step organic reactions, including Friedel-Crafts acylation, nucleophilic substitution, and amide formation. These steps are meticulously designed to ensure the formation of the desired product with high purity and yield. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods for synthesizing such complex molecules, reducing the overall environmental footprint while maintaining product quality.
Recent studies have highlighted the potential of this compound as a precursor in the development of bioactive molecules. For instance, researchers have explored its role in inhibiting certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). The sulfonyl group in the molecule has been shown to enhance bioavailability and stability, making it an attractive candidate for further pharmacological studies. Additionally, the benzofuran moiety is known to exhibit antioxidant properties, which could be leveraged in developing new therapeutic agents for oxidative stress-related conditions.
In terms of structural characterization, ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate has been thoroughly analyzed using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided detailed insights into its molecular geometry, confirming the presence of key functional groups and their spatial arrangement. Such information is crucial for understanding the compound's reactivity and behavior in different chemical environments.
The application of this compound extends beyond pharmaceuticals. It has been investigated as a potential building block in materials science, particularly in the synthesis of advanced polymers and hybrid materials. The sulfonyl group's electron-withdrawing nature can influence the electronic properties of materials, making it suitable for applications in optoelectronics and sensors. Furthermore, its ability to form stable amide bonds makes it a valuable component in constructing peptide-like structures with tailored functionalities.
From an environmental perspective, the development of sustainable synthesis routes for ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate aligns with global efforts to reduce waste and energy consumption in chemical manufacturing. Innovations such as catalytic hydrogenation and microwave-assisted synthesis are being explored to optimize reaction conditions and minimize byproducts. These advancements not only enhance the economic viability of production but also contribute to a greener chemical industry.
In conclusion, ethyl 5-N-(4-Ethoxybenzenesulfonyl)butanamido-2-methyl-1-benzofuran-3-carboxylate (CAS No. 518318-22-4) represents a promising compound with diverse applications across multiple disciplines. Its unique structure combines the advantages of benzofuran's aromaticity with the reactivity of sulfonyl groups, offering ample opportunities for further research and development. As scientific understanding deepens and technological innovations emerge, this compound is poised to play an increasingly important role in advancing both medicinal chemistry and materials science.
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